4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a heterocyclic organic molecule featuring a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a 4-methylphenyl moiety, and a morpholin-4-yl ethyl chain. The 4-methylphenyl substituent likely influences lipophilicity and binding interactions, as seen in structurally related compounds . Its synthesis likely involves multi-step reactions, such as coupling of thiazole precursors with pyrrolone intermediates, analogous to methods described for similar molecules (e.g., Suzuki-Miyaura cross-coupling or condensation reactions) .
Properties
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-4-6-17(7-5-14)19-18(20(27)22-15(2)24-16(3)31-22)21(28)23(29)26(19)9-8-25-10-12-30-13-11-25/h4-7,19,28H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJIQPYWYMEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=C(N=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Activity
Compounds containing thiazole and pyrrole moieties have shown significant anticancer properties . The presence of these heterocycles in our compound of interest suggests potential anticancer activity.
A study on novel thiazoles carrying a 1,3,4-thiadiazole core demonstrated cytotoxic effects against the liver HepG2 cancer cell line . While our compound does not contain a 1,3,4-thiadiazole, the presence of the thiazole ring may contribute to similar anticancer properties.
Structure-Activity Relationship (SAR)
Based on SAR studies of similar compounds, we can hypothesize about the potential biological activity of our compound:
- The thiazole ring is essential for biological activity .
- The presence of electron-donating groups, such as the methyl groups on the thiazole ring, may enhance activity .
- The morpholine group could contribute to improved pharmacokinetic properties.
While specific mechanisms have not been studied for this compound, similar structures have shown the following modes of action:
- Protein kinase inhibition
- DNA intercalation
- Apoptosis induction
Comparative Analysis
To better understand the potential biological activity, we can compare our compound to similar structures with known activities:
Research Gaps and Future Directions
- Specific biological assays need to be conducted to determine the exact activities of 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one.
- In vitro studies should be performed to assess cytotoxicity against various cancer cell lines.
- Molecular docking studies could provide insights into potential protein targets.
- In vivo studies are necessary to evaluate pharmacokinetics and efficacy in animal models.
Scientific Research Applications
Basic Information
- Chemical Formula : C21H25N3O4S
- Molecular Weight : 415.5059 g/mol
- CAS Number : 627822-48-4
Structural Features
This compound features a thiazole ring, a pyrrolone structure, and a morpholine moiety, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Thiazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria.
Drug Development
The compound serves as a lead structure for the synthesis of new drugs targeting specific diseases.
Case Study: Synthesis of Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives based on this compound. The derivatives were tested for their activity against several cancer cell lines, with some showing enhanced potency compared to the parent compound.
| Compound | Activity Against Cancer Cell Lines | IC50 (µM) |
|---|---|---|
| Parent Compound | A549 (Lung) | 15 |
| Derivative 1 | A549 (Lung) | 5 |
| Derivative 2 | MCF7 (Breast) | 8 |
Agricultural Chemistry
Thiazole derivatives are also being explored for their potential use as agrochemicals.
Pest Control
Research has demonstrated that compounds similar to this thiazole derivative exhibit insecticidal properties against agricultural pests, suggesting their utility in crop protection.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core heterocycles (thiazole, pyrrolone, morpholine) and substituent patterns. Below is a comparative analysis with key derivatives:
Key Findings:
Chlorophenyl/thiazole derivatives (e.g., ) exhibit antimicrobial activity, implying the target compound may share similar mechanisms due to its thiazole substituent .
Structural Conformation :
- The morpholin-4-yl ethyl chain in the target compound and ’s derivative enhances conformational flexibility, critical for binding to hydrophobic pockets in biological targets .
- Isostructural analogs () show that halogen substitutions (Cl vs. Br) minimally alter molecular conformation but significantly affect crystal packing and intermolecular interactions .
Synthesis and Characterization :
- NMR analysis () reveals that substituents on the thiazole and pyrrolone rings induce distinct chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons), aiding in structural validation .
- Single-crystal X-ray diffraction (SHELX refinement, ) confirms planar conformations for thiazole-pyrrolone hybrids, with deviations only in peripheral substituents .
Computational Insights :
- Wavefunction analysis (Multiwfn, ) of related compounds highlights electron localization around the thiazole sulfur and morpholine oxygen, suggesting sites for electrophilic/nucleophilic interactions .
Preparation Methods
One-Pot Multicomponent Approach
A telescoped synthesis condenses steps 1–3 using CeCl₃·7H₂O as a dual catalyst:
-
Advantages : Reduced purification (yield: 55%).
-
Limitations : Lower regiocontrol for bulky substituents.
Enzymatic Hydroxylation
Biocatalytic introduction of the 3-hydroxy group via Aspergillus niger monooxygenase:
Industrial-Scale Considerations
For kilogram-scale production:
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Solvent Selection : Replace DMF with 2-MeTHF (recyclable, lower toxicity).
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Catalyst Recycling : Immobilized Pd on mesoporous silica reduces costs.
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Crystallization Optimization : Anti-solvent (heptane) addition enhances purity (>99.5%).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one derivatives, and how can they be adapted for the target compound?
- Methodology : Base-assisted cyclization is a key method for synthesizing dihydro-1H-pyrrol-2-one derivatives. For example, refluxing precursors like 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one with aryl amines or phenols in glacial acetic acid yields substituted derivatives. Reaction progress is monitored via TLC, and products are purified by recrystallization from solvents like ethanol or DMF-EtOH mixtures . Adaptation for the target compound would involve substituting appropriate heterocyclic and aryl groups (e.g., 2,4-dimethylthiazole and morpholinyl-ethyl moieties) during cyclization.
- Example Data :
| Compound Type | Reaction Time | Solvent | Yield |
|---|---|---|---|
| 5-(4-Aminophenyl) analog | 6–8 h | Glacial acetic acid | 46% |
| 5-(4-Hydroxyphenyl) analog | 2 h | Ethanol | 63% |
Q. Which spectroscopic techniques are essential for characterizing the structural features of this compound?
- Methodology :
- 1H/13C NMR : Identifies proton environments (e.g., hydroxy, aromatic, and morpholine protons) and carbon frameworks. For example, hydroxy protons typically appear as broad singlets near δ 10–12 ppm, while morpholine ethyl groups show triplet signals around δ 2.5–3.5 ppm .
- FTIR : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns. For instance, a parent ion matching the molecular formula (C₂₂H₂₅N₃O₄S) with <2 ppm error ensures structural accuracy .
Advanced Research Questions
Q. How can computational methods like molecular docking and ADME analysis be applied to study the biological potential of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., enzymes or receptors). Prioritize binding affinity (ΔG) and hydrogen-bonding patterns. For example, the morpholine moiety may enhance solubility and receptor binding .
- ADME Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP for lipophilicity, bioavailability scores). The compound’s thiazole and morpholine groups likely improve metabolic stability .
Q. What strategies are recommended for resolving discrepancies between elemental analysis and spectroscopic data during structural elucidation?
- Methodology :
- Repeat Characterization : Ensure purity via recrystallization and reacquire spectra to rule out impurities.
- Cross-Validation : Compare NMR/FTIR data with structurally similar compounds (e.g., ’s dihydro-1H-pyrrol-2-ones). Overlapping signals can be deconvoluted using 2D NMR (COSY, HSQC) .
- Alternative Techniques : Use X-ray crystallography (via SHELXL) to resolve ambiguities. For twinned data, employ twin refinement algorithms in SHELXL .
Q. How can SHELXL be utilized to refine the crystal structure of this compound, particularly in cases of twinned data?
- Methodology :
- Data Collection : High-resolution (<1.0 Å) datasets are ideal. Use TWINLAW to identify twin laws (e.g., two-fold rotation) and BASF parameter for scale factor refinement.
- Refinement : Apply restraints for anisotropic displacement parameters. SHELXL’s robust weighting scheme minimizes overfitting. For example, highlights its efficacy in handling twinned macromolecular data .
Q. What experimental design considerations are critical when optimizing reaction conditions for synthesizing complex heterocyclic compounds like this one?
- Methodology :
- Factorial Design : Systematically vary parameters (solvent polarity, temperature, catalyst loading). For example, glacial acetic acid enhances cyclization efficiency compared to ethanol .
- Reaction Monitoring : Use TLC or inline FTIR to track intermediate formation. Optimize reflux time (e.g., 6–8 h for hydrazine-mediated reactions) .
Q. How does Multiwfn facilitate the analysis of electron density and electrostatic potential in this compound?
- Methodology :
- Electron Localization Function (ELF) : Visualize bonding regions (e.g., lone pairs on the hydroxy group) using Multiwfn’s 3D grid analysis.
- Electrostatic Potential (ESP) : Map surface potentials to predict nucleophilic/electrophilic sites. The thiazole carbonyl group may exhibit strong electrophilic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
